Potato Virus Y is primarily transmitted by aphids and can cause severe symptoms in infected plants, including stunting and leaf deformation. The coat protein is classified as a structural protein that forms filamentous particles around the viral RNA, facilitating its stability and transmission . PVY is further categorized into several strains, including PVY N, PVY O, and PVY C, each with distinct pathogenic properties .
The synthesis of the coat protein from Potato Virus Y can be achieved through various methods, including recombinant DNA technology. This involves cloning the gene encoding the coat protein into expression vectors that can be introduced into host organisms such as Escherichia coli or plant systems.
For instance, researchers have successfully produced virus-like particles (VLPs) by expressing the coat protein in bacterial systems. These VLPs can self-assemble into structures resembling natural virions but lack viral RNA, making them useful for studying the structural properties of the coat protein without the complexities introduced by RNA interactions . High-resolution cryoelectron microscopy has been employed to analyze these assemblies, revealing insights into their architecture and stability .
The molecular structure of the coat protein is characterized by a helical arrangement that encapsulates the viral RNA. Recent studies utilizing cryoelectron microscopy have provided near-atomic resolution images of PVY virions, highlighting interactions between the coat protein and viral RNA that are crucial for maintaining virion stability .
The structural analysis indicates significant plasticity within the amino- and carboxyl-terminal regions of the coat protein, which are essential for its multifunctional roles during the viral life cycle. These regions facilitate interactions necessary for assembly, movement within plant tissues, and transmission by aphids .
The coat protein undergoes specific biochemical reactions during its assembly and interaction with viral RNA. These include conformational changes that allow for effective encapsidation of the RNA genome and interactions with host cellular machinery.
Mutational analyses have demonstrated that alterations in key residues within the coat protein can disrupt its ability to form stable complexes with RNA or affect its assembly into functional virions. This highlights the importance of precise molecular interactions in maintaining viral integrity and infectivity .
The mechanism by which the coat protein facilitates infection involves several stages:
Research has shown that specific regions of the coat protein are critical for these processes, particularly those involved in binding to RNA and facilitating movement through plant tissues .
The coat protein exhibits high stability under various environmental conditions, which contributes to its effectiveness as a viral agent. Its filamentous structure allows for efficient packing within plant cells.
Chemically, the coat protein is composed primarily of hydrophilic and hydrophobic amino acids that facilitate interactions with both viral RNA and host cellular components. The stability of these interactions is crucial for maintaining virion integrity during transmission .
The multifunctional nature of Potato Virus Y's coat protein makes it a valuable tool in various scientific applications:
Recent cryoelectron microscopy (cryo-EM) studies have resolved the near-atomic structure of Potato Virus Y (PVY) virions at 3.4 Å resolution, revealing the intricate organization of its flexuous filamentous particles. These virions exhibit a left-handed helical symmetry with a diameter of 130 Å and contain approximately 8.8 coat protein (CP) subunits per helical turn [1] [2]. The flexuous morphology stems from the unique arrangement of CP subunits, which form a protective protein layer around the viral RNA genome. This architectural flexibility enables PVY to navigate through plant cell plasmodesmata during systemic infection—a critical adaptation for plant viral pathogens [9]. The cryo-EM density map allowed tracing of the CP polypeptide chain from Val44 to Met267, with the globular core domain exhibiting a conserved α-helix and β-sheet organization among potyviruses [2].
Table 1: Cryo-EM Structural Parameters of PVY Virions and Virus-Like Particles (VLPs)
Structure Type | Resolution (Å) | Symmetry | CP Subunits/Turn | Key Structural Features | References |
---|---|---|---|---|---|
Native PVY virion | 3.4 | Helical | 8.8 | Intact lumenal C-terminal organization | [1] |
RNA-free VLP (bacterial) | 4.1 | Stacked octameric rings | N/A | Disordered C-terminal regions | [2] |
VLPh+RNA (helical with RNA) | 2.99 | Helical | 8.8 | RNA-stabilized C-terminal density | [6] |
SPFMV VLP (potyvirus) | 2.6 | Helical | 8.8 | Conserved CP core architecture | [4] |
A groundbreaking discovery in PVY structural biology concerns the lumenal organization of the carboxyl-terminal regions (C-terminal) of CP subunits. Unlike previous models suggesting surface exposure, cryo-EM demonstrates these regions are completely buried within the virion's interior, forming an intricate helical ribbon along the longitudinal axis [1] [2]. This cone-shaped structure results from extensive interactions between extended C-terminal domains and the encapsidated viral RNA. The C-terminal region (approximately 40-60 residues) exhibits high intrinsic disorder when not RNA-bound, but adopts ordered conformations when supported by the RNA scaffold within mature virions [3]. This structural arrangement provides mechanical stability to the virion while maintaining the flexibility required for cell-to-cell movement—a dual functionality critical for PVY's infectivity [1] [9].
Comparative structural analysis reveals a conserved three-domain architecture in PVY CP shared across potyviruses (e.g., SPFMV, WMV) and potexviruses (e.g., PepMV, BaMV), despite evolutionary divergence. The globular core domains of these viruses exhibit structural homology, with PVY CP showing root-mean-square deviation (RMSD) values of 1.24 Å against watermelon mosaic virus (WMV) and 2.46 Å against pepino mosaic virus (PepMV) [2]. However, significant differences exist in their terminal domain organization and virion stability profiles. Potyviruses like PVY and SPFMV display more extensive CP-CP interaction networks (involving up to 12 neighboring subunits) compared to potexviruses (approximately 8 neighbors), explaining their greater mechanical flexibility [2] [4]. Thermal stability studies further demonstrate that ipomovirus SPMMV VLPs exhibit enhanced stability over potyvirus SPFMV VLPs, suggesting genus-specific adaptations in capsid resilience [4].
Viral RNA (vRNA) serves as a structural scaffold essential for maintaining PVY virion architecture. This is dramatically evidenced by the structural divergence between native PVY virions and RNA-free virus-like particles (VLPs). While native virions exhibit continuous helical symmetry, recombinant VLPs assembled without RNA adopt a stacked octameric ring architecture with reduced inter-subunit connectivity and increased structural disorder in C-terminal regions [2] [3]. The vRNA scaffolding function was further confirmed through mutational studies showing that deletions in the RNA-binding loop (residues Ser125-Gly130) prevent proper virion assembly in planta [2]. Biochemically, vRNA binding induces conformational changes in the CP core domain, particularly stabilizing the S125-G130 loop that connects α-helix 4 and β-sheet 3—a structural transition critical for establishing the helical nucleoprotein complex [2] [6].
PVY employs a sophisticated dual-site RNA binding mechanism mediated by conserved residues. Primary RNA binding occurs in an armpit-shaped groove between the CP core and C-terminal region, accommodating five nucleotides per CP subunit. Three universally conserved residues orchestrate this interaction: Ser125, Arg157, and Asp201 [2] [4]. These residues form a polar binding pocket with specific nucleotide interactions: nucleotide NUC4 faces the groove base while NUC1-NUC3 and NUC5 face outward [2]. A secondary interaction site involves Ser240 from the C-terminal region of one CP subunit binding nucleotides associated with CPn+9, creating an inter-subunit RNA clasping mechanism unique to PVY among characterized potyviruses [2]. The electrostatic nature of these interactions is demonstrated by the disruption of virion integrity under high ionic conditions, confirming the dominance of salt bridges in maintaining RNA-CP association [1].
Table 2: Conserved RNA-Binding Motifs in PVY Coat Protein
Residue | Position in CP | Interaction Type | Functional Role | Conservation Across Potyviridae |
---|---|---|---|---|
Ser125 | Core domain (α4-β3 loop) | Hydrogen bonding | Primary RNA binding site | Universal (>98% of potyviruses) |
Arg157 | α-helix 5 | Electrostatic/cation-π | Nucleotide base stabilization | Universal |
Asp201 | β-hairpin | Hydrogen bonding | Phosphate backbone interaction | Universal |
Ser240 | C-terminal region | Hydrogen bonding | Secondary inter-subunit RNA binding | PVY clade-specific |
The N- and C-terminal regions of PVY CP exhibit extraordinary structural plasticity, functioning as molecular switches that adopt context-dependent conformations. The N-terminal region (NTR, residues 1-43) is surface-exposed and intrinsically disordered, acting as a flexible inter-subunit linker that clips adjacent CP cores [1] [3]. Cryo-EM density for these regions is poorly defined due to their dynamic flexibility and susceptibility to proteolytic cleavage—a feature potentially exploited during aphid transmission [1] [5]. The C-terminal region (CTR) displays metamorphic behavior: in RNA-bound virions it forms an ordered lumenal scaffold, while in RNA-free environments it becomes largely disordered beyond residue 218 [3]. This structural metamorphosis was visualized through comparative analysis of polymorphic VLPs, where the same wild-type CP can simultaneously assemble into three architecturally distinct particles (helical RNA-containing, helical RNA-free, and stacked-ring) based on terminal domain conformations [3].
Terminal deletion mutagenesis provides functional insights into PVY CP plasticity:
C-terminal deletions:
N-terminal deletions:
Table 3: Functional Consequences of Terminal Deletions in PVY CP
Deletion/Mutation | Structural Impact | Assembly Competence | Infectivity in Planta | Key Phenotypic Changes |
---|---|---|---|---|
ΔC40 | Partial disorder in lumen | Forms VLPs/virions | Reduced | Increased RNA encapsidation, reduced thermal stability |
ΔC60 | Loss of α-helix 8 | Forms only stacked rings | Non-infectious | Abolished RNA binding |
ΔN30 | Intact core domain | Forms virions | Deficient in movement | Normal virion assembly but impaired cell-to-cell transport |
DAG motif mutation | Local structural change | Forms virions | Transmissible deficient | Aphid transmission abolished |
Biophysical analyses confirm that terminal truncations significantly alter nanomechanical properties. Atomic force microscopy (AFM) studies reveal that ΔC40 virions exhibit reduced persistence length and increased mechanical compliance compared to wild-type virions, directly linking the C-terminal organization with virion rigidity [9] [10]. This structural plasticity enables PVY CP to perform multifunctional roles beyond encapsidation—including viral movement, vector transmission, and host factor interactions—making it an evolutionary solution to genomic economy in RNA viruses [1] [3]. The metamorphic nature of these regions has inspired their exploitation in nanobiotechnology, where engineered CP variants self-assemble into novel nanostructures including spherical, cubic, and ring-shaped particles with tunable symmetry [3].
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